8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione
Description
8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione is an organic compound featuring a spiro structure, with notable pharmacological and chemical properties. The structure includes an oxaspirodecane core and a dimethylamino-substituted phenyl group, showcasing a complex and intriguing molecular architecture.
Properties
IUPAC Name |
8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-18(2)15(13-7-9-14(10-8-13)20(3)4)23-17(22)19(16(18)21)11-5-6-12-19/h7-10,15H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABBJOGKYTZMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(=O)C2(C1=O)CCCC2)C3=CC=C(C=C3)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione typically involves a multi-step reaction sequence. The initial step often includes the formation of the oxaspirodecane core through cyclization reactions. Subsequent steps involve the introduction of the dimethylamino group via nucleophilic substitution or electrophilic aromatic substitution reactions. Precise reaction conditions, such as temperature, pressure, and catalysts, are crucial for achieving high yields and purity. Common solvents used include dichloromethane and dimethylformamide.
Industrial Production Methods
On an industrial scale, the production methods are scaled up, utilizing large reactors and continuous flow systems to enhance efficiency and output. Process optimization focuses on minimizing waste and maximizing yield, often through the use of catalysts and automated control systems to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, typically resulting in the formation of oxygen-containing functional groups.
Reduction: It can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced analogs.
Substitution: The dimethylamino group allows for further functionalization through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid; often performed in acidic or basic aqueous solutions.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions usually carried out in anhydrous conditions using solvents like ether or tetrahydrofuran.
Substitution: Halogenation using reagents like bromine or chlorine, often under controlled temperature conditions to prevent over-reaction.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products often include alcohols or amines.
Substitution: Halogenated derivatives or other substituted phenyl compounds.
Scientific Research Applications
8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a probe for studying molecular interactions and biological pathways.
Medicine: Explored for its potential pharmacological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound's mechanism of action is largely dependent on its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream biological effects. Pathways involved often include signal transduction and metabolic pathways, influencing cellular responses and therapeutic outcomes.
Comparison with Similar Compounds
Compared to other spiro compounds, 8-[4-(dimethylamino)phenyl]-9,9-dimethyl-7-oxaspiro[4.5]decane-6,10-dione is unique due to its specific substitution pattern and resulting chemical properties.
Similar Compounds
Spiro[4.5]decane derivatives: Differ in their substituent groups, affecting their chemical reactivity and biological activity.
Dimethylamino-substituted compounds: Vary in their core structures but share the dimethylamino functional group, impacting their pharmacological profiles.
Feel free to dive deeper into any specific section or ask about more details!
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
